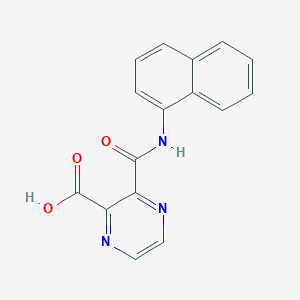

3-(Naphthalen-1-ylcarbamoyl)pyrazine-2-carboxylic acid

Description

Properties

Molecular Formula |

C16H11N3O3 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

3-(naphthalen-1-ylcarbamoyl)pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C16H11N3O3/c20-15(13-14(16(21)22)18-9-8-17-13)19-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,19,20)(H,21,22) |

InChI Key |

RRBYWKWUTCITPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NC=CN=C3C(=O)O |

Origin of Product |

United States |

Biological Activity

3-(Naphthalen-1-ylcarbamoyl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of naphthalen-1-amine with pyrazine-2-carboxylic acid derivatives. Various methods, including condensation reactions, have been employed to obtain this compound in satisfactory yields. The characterization of the synthesized compound is often confirmed through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazine-2-carboxylic acids have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with inhibition percentages ranging from 54% to 72% depending on the structural modifications made to the pyrazine ring .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, compounds containing pyrazole moieties have demonstrated cytotoxic effects on various cancer cell lines, including HCT116 and A549 cells. The mechanism of action often involves the induction of apoptosis through pathways such as caspase activation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Mycobacterium tuberculosis (54%-72%) | |

| Anticancer | Induction of apoptosis in HCT116 cells | |

| Antioxidant | Moderate antioxidant activity |

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of pyrazine derivatives. For instance, substitutions on the naphthalene ring can enhance or diminish the compound's efficacy against microbial and cancerous cells. The lipophilicity and electronic properties of substituents are critical factors that determine the overall biological profile .

Case Studies

Recent studies have highlighted various derivatives of pyrazine and their biological activities:

- Case Study 1 : A series of substituted amides derived from pyrazine-2-carboxylic acids were evaluated for their antifungal activity, showing varying degrees of effectiveness based on structural modifications.

- Case Study 2 : A specific derivative exhibited a significant reduction in tumor growth in animal models, suggesting potential for further development as an anticancer agent.

Scientific Research Applications

Based on the search results, here is what is known about the applications of 3-(Naphthalen-1-ylcarbamoyl)pyrazine-2-carboxylic acid:

This compound is a chemical compound with the IUPAC name this compound . Safety Data Sheets indicate it is for research and development use only, under the supervision of technically qualified individuals, and not intended for human or animal use .

While specific applications for this compound are not detailed in the search results, the broader context of pyrazine-2-carboxylic acid derivatives suggests potential uses:

- Antitubercular Drug Research: Pyrazinamide, a related pyrazine-2-carboxylic acid, is a first-line drug in tuberculosis treatment . Researchers have designed and prepared 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids as more lipophilic derivatives of pyrazinoic acid to combat Mycobacterium tuberculosis . One such compound, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, exhibited high antimycobacterial activity against Mycobacterium tuberculosis H37Rv .

- Antimicrobial Applications: Pyrazine-2-carboxylic acid derivatives have demonstrated antimycobacterial, antibacterial, and antifungal growth inhibiting activity .

- Cosmetic Applications : Polymers, including some natural ones, are used in cosmetics for their biocompatibility, safety and eco-friendly character . They can be found in make-up, skin, and hair care products as modifiers and stabilizers .

Chemical Reactions Analysis

2.1. Amide Formation

The carbamoyl group in the compound is formed via nucleophilic substitution of pyrazine-2-carboxylic acid derivatives with substituted anilines. This reaction typically occurs under basic conditions (e.g., diisopropylethyl amine as a base) in dimethylformamide (DMF) .

2.2. Esterification

Prodrug esters are synthesized via acid-catalyzed esterification to enhance lipophilicity. For example:

-

Purpose : Improve cellular permeability for antimicrobial applications.

2.3. Neutralization Reactions

During synthesis, pH adjustment (e.g., to pH 6 using NaHCO₃) ensures selective precipitation of the carboxylic acid form, avoiding side reactions .

Bioactivity-Related Reactions

Derivatives of pyrazine-2-carboxylic acids exhibit antimycobacterial activity , likely due to interactions with bacterial enzymes. For example:

-

3-(4-Nitrophenylcarbamoyl)pyrazine-2-carboxylic acid shows an MIC of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv .

-

Propyl esters (e.g., propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate) demonstrate enhanced activity as prodrugs .

| Compound | Key Feature | MIC (μg/mL) | Target |

|---|---|---|---|

| 3-(4-Nitrophenylcarbamoyl)pyrazine-2-carboxylic acid | Nitro group for potency | 1.56 | Mycobacterium tuberculosis |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Prodrug ester | High activity | Mycobacterium tuberculosis |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid | Basic lipophilic core | Moderate activity | Mycobacterium tuberculosis |

Reaction Conditions and Reagents

Mechanistic Insights

The compound’s dual functionality (naphthalene and pyrazine moieties) may enable interactions with bacterial targets like fatty acid synthase I or ribosomal proteins . Further studies are needed to confirm specific binding mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Pyrazine-2-carboxylic Acid Derivatives and Their Activities

Key Observations :

- Antimycobacterial Activity: Phenylcarbamoyl derivatives (e.g., 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid) inhibit Mycobacterium tuberculosis with IC50 values as low as 2.5 μM .

- Cytostatic Activity : Urea-linked pyrazine derivatives, such as compound 6g, exhibit strong antiproliferative effects (IC50 0.9–7.5 μM) against cancer cell lines by targeting c-Raf kinase . The naphthalene group in the target compound may enhance binding to hydrophobic kinase pockets.

- Role of Substituents : Chlorine at position 5 of the pyrazine ring (e.g., 5-chloro-N-phenylpyrazine-2-carboxamide) improves antimycobacterial activity by interfering with fatty acid synthase I (FAS I) .

Key Observations :

- Synthesis : Carbamoyl-substituted pyrazines are typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and aryl isocyanates or amines .

- Spectral Features : The $^1$H NMR spectra of these compounds show characteristic peaks for aromatic protons (δ 7.1–8.9 ppm) and carbamoyl NH (δ ~10.6–10.8 ppm) .

Preparation Methods

Procedure

- Reaction Setup : Pyrazine-2-carboxylic acid (1.0 mmol) and naphthalen-1-amine (1.1 mmol) are dissolved in anhydrous pyridine or DMF.

- Activation : EDC (1.2 mmol) and HOBt (1.2 mmol) are added to activate the carboxylic acid.

- Coupling : The mixture is stirred at 20–25°C for 12–24 hours.

- Workup : The product is precipitated by adding ice water, filtered, and purified via recrystallization (methanol/water) or column chromatography.

Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–85% | |

| Reaction Time | 12–24 hours | |

| Solvent | Pyridine/DMF | |

| Purification | Recrystallization |

Advantages : High reproducibility, scalable.

Limitations : Requires stoichiometric coupling agents, generating waste.

T3P (Propylphosphonic Anhydride)-Promoted Synthesis

T3P offers a safer alternative to carbodiimides, minimizing racemization and side reactions.

Procedure

- Mixing : Pyrazine-2-carboxylic acid (1.0 mmol), naphthalen-1-amine (1.1 mmol), and T3P (1.5 mmol) are combined in DMF.

- Base Addition : Diisopropylethylamine (DIPEA, 3.0 mmol) is added to neutralize HCl byproducts.

- Reaction : Stirred at 25°C for 3–5 hours.

- Isolation : The product is extracted with ethyl acetate, dried (Na₂SO₄), and concentrated.

Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–90% | |

| Reaction Time | 3–5 hours | |

| Solvent | DMF | |

| Purification | Column chromatography |

Advantages : Rapid, high-yielding, minimal epimerization.

Limitations : T3P is moisture-sensitive and costly.

Pyrazine-2,3-Dicarboxylic Anhydride Route

This method leverages anhydride reactivity for regioselective amidation.

Procedure

- Anhydride Formation : Pyrazine-2,3-dicarboxylic acid is heated in acetic anhydride to form the anhydride.

- Aminolysis : The anhydride (1.0 mmol) reacts with naphthalen-1-amine (1.0 mmol) in THF at 0°C.

- Quenching : Saturated NaHCO₃ is added to hydrolyze excess anhydride.

- Isolation : The product is filtered and washed with cold methanol.

Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–75% | |

| Reaction Time | 1 hour | |

| Solvent | THF | |

| Purification | Filtration |

Advantages : Regioselective, avoids coupling agents.

Limitations : Requires anhydride synthesis, moderate yields.

Boron Trifluoride Etherate-Catalyzed Amidation

A metal-free approach using boron trifluoride (BF₃·Et₂O) as a catalyst.

Procedure

Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–82% | |

| Reaction Time | 8–12 hours | |

| Solvent | MeCN | |

| Purification | Extractive workup |

Advantages : Avoids stoichiometric reagents, scalable.

Limitations : Requires elevated temperatures.

Iodine(III)-Mediated Cross-Coupling

A radical-based method using PhI(OAc)₂ as an oxidant.

Procedure

- Radical Initiation : TMSN₃ (1.5 mmol) and PhI(OAc)₂ (2.0 mmol) generate azidyl radicals in DMSO.

- Coupling : Pyrazine-2-carboxylic acid (1.0 mmol) and naphthalen-1-amine (1.1 mmol) are added.

- Reaction : Stirred at 25°C for 30 minutes.

- Isolation : Extracted with ethyl acetate, dried, and concentrated.

Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Reaction Time | 30 minutes | |

| Solvent | DMSO | |

| Purification | Column chromatography |

Advantages : Ultrafast, radical-tolerant functional groups.

Limitations : Requires handling of azides.

Ammonium Acetate in Ether Solvents

A green chemistry approach using ammonium acetate as an ammonia surrogate.

Procedure

Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–72% | |

| Reaction Time | 2–4 hours | |

| Solvent | THF | |

| Purification | Recrystallization |

Advantages : Cost-effective, avoids gaseous ammonia.

Limitations : Lower yields compared to coupling agents.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Carbodiimide-mediated | 68–85 | 12–24 h | High | Excellent |

| T3P-promoted | 75–90 | 3–5 h | Moderate | Good |

| Anhydride route | 58–75 | 1 h | Low | Moderate |

| Boron-catalyzed | 70–82 | 8–12 h | Low | Excellent |

| Iodine(III)-mediated | 65–78 | 0.5 h | High | Moderate |

| Ammonium acetate | 60–72 | 2–4 h | Low | Good |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Naphthalen-1-ylcarbamoyl)pyrazine-2-carboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with naphthylamine via amide bond formation using coupling agents like EDCl or DCC. For example, analogous compounds (e.g., 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids) are synthesized via direct condensation . Biocatalytic methods using amidase enzymes (e.g., Bacillus smithii amidase) under solvent-free conditions can minimize by-products and improve efficiency . Structural validation often employs X-ray crystallography to confirm chelation geometry, as seen in tin complexes with pyrazine-2-carboxylate ligands .

Q. How does this compound function as a co-catalyst in oxidation reactions?

- Methodological Answer : The compound likely mimics pyrazine-2-carboxylic acid (PCA) in vanadium-catalyzed oxidations. PCA facilitates proton transfer in a "robot’s arm mechanism," enabling hydroxyl radical (HO•) generation via V(V)-H₂O₂ complex decomposition. This radical initiates alkane oxidation by abstracting hydrogen atoms, forming alkyl radicals (R•) that react with O₂ to yield hydroperoxides (ROOH). Kinetic studies show PCA accelerates V(V) reduction and stabilizes intermediates, enhancing catalytic turnover .

Advanced Research Questions

Q. What kinetic parameters and optimization strategies are critical for alkane oxidation using this compound?

- Methodological Answer : Key parameters include the effective rate constant (keff = 0.44 dm³ mol⁻¹ s⁻¹ at 40°C) and activation energy (17 ± 2 kcal mol⁻¹) . Optimize [H₂O₂] and [V] concentrations to maximize ROOH yield. Central composite design (e.g., response surface methodology) can refine solvent, temperature, and co-catalyst ratios . Monitor intermediates via UV-vis spectroscopy to track V(V)/V(IV) redox cycles .

Q. How can spectroscopic and crystallographic methods elucidate the structure and reactivity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves chelation geometry (e.g., cis-SnNOCl₄ octahedral structures in tin complexes) .

- FT-IR and NMR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹; pyrazine ring vibrations) .

- EPR spectroscopy : Detects V(IV) intermediates during catalytic cycles .

Q. Why do structural analogs of this compound show varying catalytic efficiencies?

- Methodological Answer : Electron-withdrawing groups (e.g., carboxylates) enhance proton transfer efficiency. PCA’s zwitterionic form stabilizes transition states better than picolinic acid, which lacks dual nitrogen coordination. Imidazole derivatives are less active due to poor H₂O₂ coordination . Computational studies (DFT) can model ligand effects on vanadium redox potentials .

Q. What role does this compound play in medicinal chemistry, particularly against tuberculosis (TB)?

- Methodological Answer : Derivatives may mimic pyrazinamide (PZA), a TB prodrug. PZA hydrolyzes to pyrazine-2-carboxylic acid, which disrupts mycobacterial membrane potential and fatty acid synthesis . To assess bioactivity, synthesize 3-(aryl-carbamoyl) analogs and test for:

- Metabolic stability : Monitor hydrolysis to active metabolites via HPLC-MS .

- Resistance detection : Use immunoassays targeting pyrazine-2-carboxylic acid in Mycobacterium tuberculosis cultures .

Contradictions and Open Challenges

- Data Discrepancy : While PCA analogs enhance vanadium-catalyzed oxidations, imidazole-4-carboxylic acid shows negligible activity. This highlights the need for co-catalysts with dual proton-transfer and electron-withdrawing capabilities .

- Mechanistic Uncertainty : The exact role of the naphthyl group in stabilizing vanadium intermediates remains unclear. Comparative studies with phenyl/pyridyl analogs could clarify steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.